(9H-Purin-6-ylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

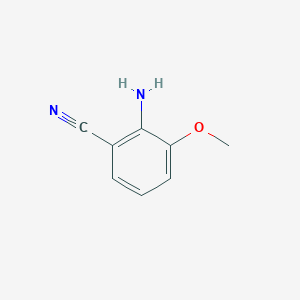

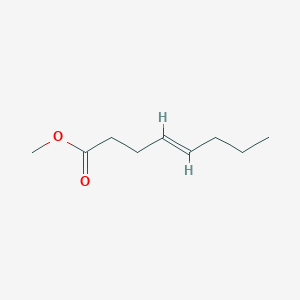

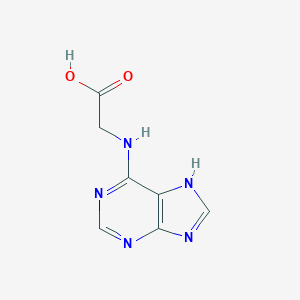

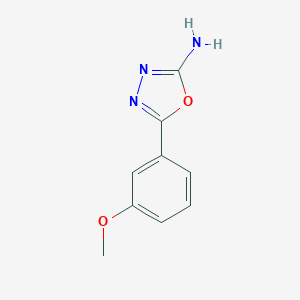

The compound (9H-Purin-6-ylamino)-acetic acid is a derivative of purine, which is a heterocyclic aromatic organic compound. It features a purine base linked to an acetic acid moiety. This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.

Synthesis Analysis

The synthesis of purine derivatives, such as (9H-Purin-6-ylamino)-acetic acid, can be achieved through various methods. One approach involves the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the first paper . Another method includes the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids through a single-stage method involving N-bromoacetylamino acid esters and 6-benzylmercaptopurine . Additionally, the synthesis of related compounds with potential acetylcholinesterase inhibition activity has been reported, which involves characterization by NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of (9H-Purin-6-ylamino)-acetic acid and its derivatives is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base. The precise structure can be elucidated using NMR spectroscopy, as indicated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of (9H-Purin-6-ylamino)-acetic acid derivatives can be explored through various reactions. For instance, the Pd-catalyzed cross-coupling reactions of 6-chloropurines with a Reformatsky reagent have been used to synthesize (purin-6-yl)acetates . These acetates can undergo further transformations, such as reduction to yield 6-(2-hydroxyethyl)purines or reaction with amines to afford 6-(carbamoylmethyl)purines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (9H-Purin-6-ylamino)-acetic acid derivatives are influenced by the purine base and the substituents attached to it. The solubility, melting point, and stability of these compounds can vary based on the nature of the substituents and the reaction conditions used during synthesis. For example, the absence of metal catalysts and ligands in the synthesis can affect the purity and yield of the final product . The biological activity of these compounds, such as their potential inhibition of acetylcholinesterase, is also a critical aspect of their chemical properties .

Safety And Hazards

The safety and hazards of “(9H-Purin-6-ylamino)-acetic acid” are not directly available. However, safety data sheets for related compounds provide some insight1112.

Zukünftige Richtungen

There are no specific future directions available for “(9H-Purin-6-ylamino)-acetic acid”. However, research on related compounds suggests potential areas of interest713.

Please note that this analysis is based on the limited information available and may not fully cover “(9H-Purin-6-ylamino)-acetic acid”. For a more comprehensive analysis, further research and expert consultation may be required.

Eigenschaften

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 |

Source

|

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Purin-6-ylamino)-acetic acid | |

CAS RN |

10082-93-6 |

Source

|

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)